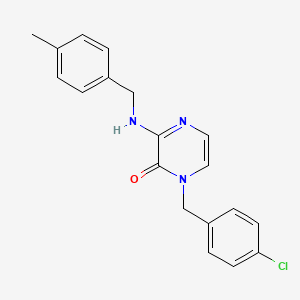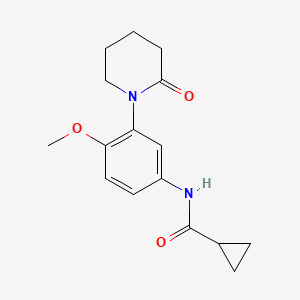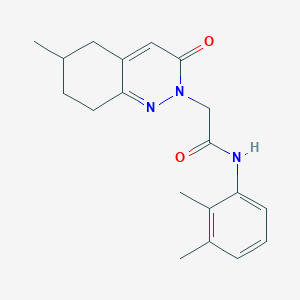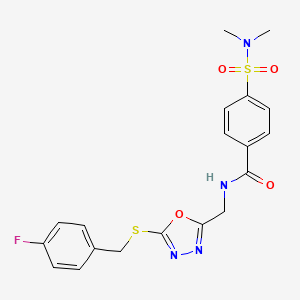
1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one is a chemical compound that belongs to the pyrazinone class of molecules. It is commonly referred to as P7C3, and it has been shown to have neuroprotective properties in animal models. P7C3 was discovered in 2010 by a team of scientists led by Andrew Pieper at the University of Texas Southwestern Medical Center.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Compounds with structural similarities to 1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one have been synthesized and tested for anticonvulsant activity. For example, a study on 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines found several compounds exhibiting potent activity against maximal electroshock-induced seizures in rats, highlighting the potential of pyrazine derivatives in anticonvulsant drug development J. Kelley et al., 1995.
GPR39 Agonists
Research has identified kinase inhibitors with structural features akin to the compound of interest as novel GPR39 agonists. These compounds were discovered through unbiased small-molecule-based screening and characterized for their signaling in both canonical and noncanonical pathways, suggesting potential applications in modulating G protein-coupled receptor activities Seiji Sato et al., 2016.
Herbicide Development
Pyridazinone derivatives, related to pyrazin-2(1H)-ones, have been studied for their phytotoxicity and mechanism of action as herbicides. These compounds inhibit photosynthesis and chloroplast development in plants, indicating the utility of pyrazine derivatives in developing new herbicidal agents J. L. Hilton et al., 1969.
Antimycobacterial and Antibacterial Evaluation
N-Benzylpyrazine-2-carboxamide derivatives have been synthesized and evaluated for their antimycobacterial and antibacterial activities. Compounds similar to the target molecule demonstrated effectiveness against Mycobacterium tuberculosis and other strains, suggesting potential applications in treating bacterial infections Lucia Semelková et al., 2017.
Antioxidant and α-Glucosidase Inhibitory Activities
Schiff bases tethered with 1,2,4-triazole and pyrazole rings have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. These studies reveal the potential of pyrazine derivatives in developing treatments for oxidative stress-related diseases and diabetes R. Pillai et al., 2019.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-14-2-4-15(5-3-14)12-22-18-19(24)23(11-10-21-18)13-16-6-8-17(20)9-7-16/h2-11H,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBAEIQDTJIHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone](/img/no-structure.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2570390.png)
![1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B2570392.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2570393.png)

![2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2570396.png)
![2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2570397.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2570405.png)
![1-(2-[(3-Methylpiperidin-1-yl)methyl]phenyl)methanamine](/img/structure/B2570407.png)
![Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate](/img/structure/B2570409.png)